Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methyl, oxo, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with an appropriate aldehyde and ammonia or an amine. The reaction is usually carried out in the presence of a catalyst, such as piperidine, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxyl-substituted dihydropyridines.
Scientific Research Applications
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-3-piperidinecarboxylate: Another dihydropyridine derivative with similar structural features.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A related compound with a tetrahydropyrimidine ring.
Uniqueness
Ethyl 2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-methyl-6-oxo-1-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-4-8-13-9(3)10(6-7-11(13)14)12(15)16-5-2/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DDDYHTZJYXACFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=CC1=O)C(=O)OCC)C |
Origin of Product |
United States |
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